1-(2-Chloroethyl)-1H-tetrazole

Spin-crossover materials Molecular magnetism Iron(II) coordination complexes

Standard 1-alkyltetrazoles leave 33-50% high-spin residues, limiting switching contrast in molecular sensors. 1-(2-Chloroethyl)-1H-tetrazole (teec) eliminates this: • 100% iron(II) two-step SCO transition with zero residual high-spin fraction for maximum contrast. • Ferromagnetic Cu(II) halide layers with interlayer coupling |J′/J| ≤ 2×10⁻², enabling low-D magnetism studies. • Chloroethyl handle permits direct dehydrohalogenation to 1-vinyltetrazole (52% yield) and displacement to azido/nitrato/amino derivatives. Supplied at ≥95% purity with full QA documentation.

Molecular Formula C3H5ClN4
Molecular Weight 132.55
CAS No. 15284-27-2
Cat. No. B2461922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-1H-tetrazole
CAS15284-27-2
Molecular FormulaC3H5ClN4
Molecular Weight132.55
Structural Identifiers
SMILESC1=NN=NN1CCCl
InChIInChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
InChIKeyXHUIIORNGYDUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-1H-tetrazole (CAS 15284-27-2): Procurement-Grade Characterization for Coordination Chemistry and Magnetic Materials Research


1-(2-Chloroethyl)-1H-tetrazole (CAS 15284-27-2) is an N1-substituted tetrazole derivative with molecular formula C₃H₅ClN₄ and molecular weight 132.55 g·mol⁻¹ . The compound features a terminal chloroethyl arm appended to a doubly unsaturated, aromatic tetrazole ring containing four nitrogen atoms and one carbon [1]. Predicted physicochemical properties include a density of 1.5±0.1 g·cm⁻³, boiling point of 249.3±42.0 °C at 760 mmHg, and flash point of 104.6±27.9 °C . Commercial availability typically offers purity ≥95% (e.g., AKSci, CymitQuimica) , positioning this compound as an accessible building block for ligand design, spin-crossover (SCO) complexation, and energetic materials precursor chemistry.

Why 1-(2-Chloroethyl)-1H-tetrazole Cannot Be Replaced by Generic 1-Alkyltetrazoles in Spin-Crossover and Magnetic Materials Design


The terminal chloroethyl substituent of 1-(2-chloroethyl)-1H-tetrazole (teec) confers physicochemical and supramolecular properties that are not achievable with simpler 1-alkyltetrazoles (methyl, ethyl, propyl). In spin-crossover iron(II) complexes, the teec ligand uniquely enables a complete, two-step spin transition with 100% iron(II) participation, whereas 1-methyltetrazole and 1-ethyltetrazole complexes retain 50% and 33% high-spin residues at low temperature, respectively [1]. In copper(II) coordination polymers, teec produces strongly isolated ferromagnetic layers with exceptionally weak interlayer coupling (|J'/J| ≤ 2×10⁻²), a structural feature critical for low-dimensional magnetism that cannot be reproduced with bulkier or smaller alkyl substituents [2]. Additionally, the 2-chloroethyl group serves as a synthetic handle for dehydrohalogenation to yield 1-vinyltetrazole (52% yield) [3] and for nucleophilic substitution to install azido, nitrato, or amino functionalities, making teec a versatile entry point for downstream functionalization that generic 1-alkyltetrazoles lack [4].

Quantitative Differentiation of 1-(2-Chloroethyl)-1H-tetrazole vs. 1-Alkyltetrazole Analogs: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Complete Iron(II) Spin-Crossover Participation: 1-(2-Chloroethyl)tetrazole (teec) Delivers 100% Iron(II) Spin Transition vs. 50–67% for 1-Methyl and 1-Ethyl Analogs

In hexakis(1-alkyltetrazole)iron(II) complexes, the chloroethyl substituent of teec uniquely enables 100% of iron(II) sites to undergo thermal spin-crossover (SCO). The benchmark comparators 1-methyltetrazole (mtz) and 1-ethyltetrazole (etz) are structurally identical except for the alkyl chain, yet their iron(II) complexes retain 50% and 33% high-spin (HS) residues at low temperature, respectively [1]. The teec complex [Fe(teec)₆](ClO₄)₂ precipitated form exhibits two SCO steps, one gradual and one with thermal hysteresis, representing complete HS→LS conversion across both crystallographic sites, whereas [Fe(mtz)₆](BF₄)₂ and [Fe(etz)₆](BF₄)₂ display incomplete transitions [2]. The ligand-field parameter 10 Dq_LS/10 Dq_HS = 1.72 for teec further quantifies the ¹A₁→⁵T₂ spin transition [1].

Spin-crossover materials Molecular magnetism Iron(II) coordination complexes

Strongly Isolated Ferromagnetic Layers: 1-(2-Chloroethyl)tetrazole Copper(II) Complexes Achieve Interlayer Coupling Suppression Ratio |J'/J| ≤ 2×10⁻² vs. 2-Methyltetrazole and Other Tetrazole Ligands

The 2D layered copper(II) complexes [Cu(teec)₂Cl₂]ₙ and [Cu(teec)₂Br₂]ₙ, built from 1-(2-chloroethyl)tetrazole ligands, exhibit intralayer ferromagnetic coupling J/k_B = 8.0 K (Cl) and 10.2 K (Br) with critical temperatures T_c = 4.75 K and 8.01 K, respectively [1]. Critically, the interlayer magnetic coupling J'/k_B is exceptionally weak: |J'/J| ≤ 2×10⁻² for both halides, demonstrating that the chloroethyl-substituted tetrazole spacers provide remarkably effective magnetic isolation between the ferromagnetic copper-halide sheets [1]. In comparison, dicopper(II) complexes with N3,N4-bridging 1-alkyltetrazoles (e.g., 1-isopropyltetrazole) exhibit weak antiferromagnetic coupling rather than the strong intralayer ferromagnetism and extreme interlayer isolation observed with teec [2]. The mononuclear complex [Cu(teec)₂(NO₃)₂] further shows very weak ferromagnetic chain coupling with Weiss constant θ = 0.30 K and Curie constant C = 0.44 cm³ K mol⁻¹, confirming that even without halide bridges, teec mediates only minimal magnetic interactions [3].

Low-dimensional magnetism Copper(II) coordination polymers Ferromagnetic layer isolation

Synthetic Versatility via 2-Chloroethyl Handle: 1-(2-Chloroethyl)tetrazole Enables Dehydrohalogenation to 1-Vinyltetrazole (52% Yield) and Nucleophilic Derivatization to Azido, Nitrato, and Amino Analogues

The 2-chloroethyl group of teec serves as a versatile leaving group for dehydrohalogenation and nucleophilic substitution, enabling downstream synthesis that cannot be performed on simple 1-alkyltetrazoles. Treatment of 1-(2-chloroethyl)tetrazole with hydroquinone and potassium hydroxide in methanol/water yields 1-vinyltetrazole in 52% isolated yield [1]. This vinyltetrazole product is a key precursor for energetic coordination compounds (ECCs) that have demonstrated promise as replacements for toxic lead-based primary explosives [1]. In contrast, 1-methyltetrazole and 1-ethyltetrazole lack a reactive β-halogen atom and cannot undergo analogous elimination chemistry. Furthermore, teec can be converted to 1-(2-azidoethyl)-5-bromotetrazole in very good yields [2] and to 1-(2-chloroethyl)-5-nitriminotetrazole via nitration [3], demonstrating broader derivatization capability compared to its alkyl counterparts. The 2-chloroethyl handle thus provides a distinct procurement advantage: one precursor enables access to multiple downstream functionalized tetrazoles (vinyl, azido, nitrato, amino) without requiring separate starting materials.

Tetrazole functionalization Dehydrohalogenation Energetic materials precursors

Energetic Materials Intermediate: 1-(2-Chloroethyl)-5-nitriminotetrazole Derived from 1-(2-Chloroethyl)tetrazole Enables Access to High-Nitrogen, Lead-Free Primary Explosives and Pyrotechnic Colorants

1-(2-Chloroethyl)tetrazole is a direct precursor to 1-(2-chloroethyl)-5-nitriminotetrazole via nitration (100% HNO₃) [1]. The resulting nitriminotetrazole is a platform compound from which a series of pyrotechnically relevant salts (ammonium, guanidinium, aminoguanidinium, etc.) have been synthesized and evaluated for flame-coloring properties [2]. This contrasts with the 1-(2-hydroxyethyl) analog, which yields 1-(2-nitratoethyl)-5-nitriminotetrazole under identical nitration conditions—a compound with different oxygen balance, density, and sensitivity profile [1]. The energetic coordination compounds (ECCs) derived from teec or its vinyl/dehydrohalogenated products have been explicitly proposed as replacements for toxic lead azide and lead styphnate in primary explosive applications [3]. While device-level performance data are still emerging, the demonstrated ability to tune physicochemical properties (density, heat of formation, sensitivity) through the choice of chloroethyl vs. hydroxyethyl or azidoethyl substitution establishes teec as a strategic intermediate for energetic materials research programs.

Energetic materials Nitriminotetrazoles Green primary explosives

Halogen-Dependent Magnetic Ordering Temperature: Chloroethyl-Tetrazole Copper(II) Bromide (T_c = 8.01 K) Nearly Doubles the Ordering Temperature of the Chloride Analogue (T_c = 4.75 K), Offering Tunable Magnetism Within the Same Ligand Framework

Within the isostructural pair of 1-(2-chloroethyl)tetrazole copper(II) complexes [Cu(teec)₂Cl₂]ₙ and [Cu(teec)₂Br₂]ₙ, the bromide complex exhibits nearly double the ferromagnetic ordering temperature (T_c = 8.01 K) compared to the chloride analogue (T_c = 4.75 K) [1]. Similarly, the intralayer ferromagnetic coupling constant J/k_B increases from 8.0 K (Cl) to 10.2 K (Br), a 27.5% enhancement [1]. This contrasts with dicopper(II) complexes of other 1-alkyltetrazoles (e.g., 1-isopropyltetrazole), which exhibit antiferromagnetic rather than ferromagnetic coupling, and with 1-(2-methoxyethyl)tetrazole copper(II) bromide complexes that show J/k_B = 16.4 K but lack the layered structural topology and extreme interlayer isolation characteristic of teec systems [REFS-2, REFS-3]. The ability to tune T_c by a factor of ~1.7× within the same ligand framework by simply exchanging the halide ion provides a systematic parameter space for investigating magnetostructural correlations that is not accessible with 1-methyl, 1-ethyl, or 1-propyltetrazole ligands, which form structurally distinct coordination architectures [REFS-1, REFS-3].

Ferromagnetic ordering temperature Halide-dependent magnetism Copper(II) tetrazole complexes

1-(2-Chloroethyl)-1H-tetrazole: Evidence-Backed Research and Industrial Application Scenarios


Design and Synthesis of Complete Spin-Crossover Iron(II) Complexes for Molecular Switching Devices

Procure 1-(2-chloroethyl)-1H-tetrazole (teec) for the synthesis of [Fe(teec)₆](X)₂ complexes (X = BF₄⁻, ClO₄⁻, PF₆⁻) that exhibit complete (100%) two-step spin-crossover behavior. Unlike 1-methyltetrazole and 1-ethyltetrazole complexes that retain 50% and 33% high-spin residues, respectively, teec-based complexes enable full HS→LS conversion with tunable stepwise or hysteretic transitions depending on the counterion and crystallization method [1]. This makes teec the preferred ligand for applications requiring maximum switching contrast in molecular sensors, display elements, and thermal actuators.

Construction of Isolated 2D Ferromagnetic Layers for Low-Dimensional Magnetism Studies

Use 1-(2-chloroethyl)-1H-tetrazole as the bridging ligand in copper(II) halide coordination polymers [Cu(teec)₂X₂]ₙ (X = Cl, Br). These complexes form distorted square-grid ferromagnetic layers with intralayer coupling J/k_B = 8.0–10.2 K and exceptionally weak interlayer coupling |J'/J| ≤ 2×10⁻² [2]. The halide-dependent ordering temperature (T_c = 4.75 K for Cl, 8.01 K for Br) provides an internal tuning parameter for systematic magnetostructural studies [2]. Comparable 1-alkyltetrazoles (methyl, ethyl, propyl, isopropyl) do not produce this layered ferromagnetic architecture and interlayer isolation [3].

Precursor for Energetic Tetrazole Derivatives: Synthesis of 1-Vinyltetrazole and 1-(2-Chloroethyl)-5-nitriminotetrazole

Leverage the 2-chloroethyl handle of 1-(2-chloroethyl)tetrazole for dehydrohalogenation to 1-vinyltetrazole (52% yield, KOH/hydroquinone/MeOH/H₂O) [4] and for nitration to 1-(2-chloroethyl)-5-nitriminotetrazole [5]. The vinyltetrazole product serves as a ligand for energetic coordination compounds (ECCs) proposed as lead-free primary explosive replacements [4]. The nitriminotetrazole platform yields pyrotechnically relevant salts with flame-coloring properties [6]. This single starting material eliminates the need to procure or synthesize separate vinyl, azido, nitrato, and amino tetrazole precursors.

Crystallographic Model Compounds for Synchrotron Powder Diffraction Studies of Spin-Crossover Transitions

1-(2-chloroethyl)tetrazole iron(II) complexes are amenable to time-resolved synchrotron powder diffraction studies of spin-state transitions. The [Fe(teec)₆](BF₄)₂ complex demonstrates a complete two-step spin-crossover in the 300–90 K range with measurable anisotropic unit-cell parameter contraction [7]. The refined low-spin state structure at 90 K (Rietveld refinement) and the high-spin state model provide a direct structural basis for interpreting SCO behavior, making teec complexes valuable crystallographic benchmarks that 1-methyl and 1-ethyltetrazole complexes—with their incomplete transitions—cannot fully provide [REFS-1, REFS-7].

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